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Nordihydrocapsaicin - 28789-35-7

Nordihydrocapsaicin

Catalog Number: EVT-311773
CAS Number: 28789-35-7
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nordihydrocapsaicin is a naturally occurring capsaicinoid, a class of alkaloids unique to the Capsicum genus. [] These compounds are responsible for the pungency or "heat" of chili peppers. Nordihydrocapsaicin is one of the five major capsaicinoids found in chili peppers, along with capsaicin, dihydrocapsaicin, homocapsaicin, and homodihydrocapsaicin. [, , , , , ] Its presence contributes to the overall pungency profile of the pepper, though it is generally less pungent than capsaicin. []

Capsaicin

Relevance: Capsaicin is structurally very similar to Nordihydrocapsaicin, differing only by the presence of an extra methylene group in the fatty acid chain of Capsaicin. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Both compounds contribute to the pungency of chili peppers, but Capsaicin generally occurs in higher concentrations and is considered the primary pungent compound. [, ] Studies frequently analyze Capsaicin and Nordihydrocapsaicin alongside other capsaicinoids to characterize the complete pungency profile of pepper varieties. [, , , ]

Dihydrocapsaicin

Relevance: Like Capsaicin, Dihydrocapsaicin is a close structural analog of Nordihydrocapsaicin. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It differs from Nordihydrocapsaicin by an additional methylene group and the lack of a double bond in the alkyl chain. Dihydrocapsaicin is often the second most abundant capsaicinoid found in chili peppers, and its concentration, along with Capsaicin and Nordihydrocapsaicin, is often used to assess the overall pungency of chili peppers. [, , ]

Homodihydrocapsaicin

Relevance: Homodihydrocapsaicin shares structural similarities with Nordihydrocapsaicin, possessing the vanillylamine core structure but with a longer, saturated alkyl chain. [, , , , , , , , , , , , , , , , , , ] Like other related capsaicinoids, the presence and abundance of Homodihydrocapsaicin contribute to the overall pungency profile of different chili pepper varieties.

Nornordihydrocapsaicin

Relevance: Nornordihydrocapsaicin belongs to the same family of compounds as Nordihydrocapsaicin. [, , , , , , , , , , , , , , ] Nornordihydrocapsaicin differs by having a shorter alkyl side chain compared to Nordihydrocapsaicin. It contributes to the overall pungency profile, although its sensory impact is considered less intense compared to major capsaicinoids.

Nonivamide

Relevance: Nonivamide is structurally very similar to Nordihydrocapsaicin. [, , ] The primary structural difference is the presence of a heptyl chain in Nonivamide compared to a hept-6-enyl chain in Nordihydrocapsaicin. Due to this structural similarity, Nonivamide exhibits similar biological activity to Nordihydrocapsaicin, including its interaction with the vanilloid receptor 1 (TRPV1).

Vanillin

Relevance: Vanillin shares a structural moiety with Nordihydrocapsaicin, specifically the 4-hydroxy-3-methoxybenzyl group. [, ] This structural similarity suggests a potential common biosynthetic pathway. Research has explored the glycosylation of Vanillin using plant cell cultures, similar to studies on Nordihydrocapsaicin glycosylation. []

Vanillyl alcohol

Relevance: Vanillyl alcohol is structurally related to Nordihydrocapsaicin through the shared 4-hydroxy-3-methoxybenzyl group. [] This structural link suggests potential commonalities in their biosynthetic pathways. Studies have investigated the glycosylation of both Vanillyl alcohol and Nordihydrocapsaicin using plant cell cultures, further highlighting their biochemical relationship. []

8-Nordihydrocapsaicin 4-O-β-D-glucopyranoside

Relevance: This glucoside is a direct derivative of Nordihydrocapsaicin, created through enzymatic modification. [, , ] Its formation highlights the potential of plant cell cultures for biotransformation of Nordihydrocapsaicin. Research suggests that glycosylation can influence the biological activity of natural products, making these derivatives relevant for studying the pharmacological properties of Nordihydrocapsaicin.

8-Nordihydrocapsaicin 4-O-β-D-gentiobioside

Relevance: Like the glucopyranoside derivative, this gentiobioside demonstrates the capacity for enzymatic modification of Nordihydrocapsaicin by plant cell cultures. [] The presence of different glycosylated forms of Nordihydrocapsaicin suggests potential differences in their bioavailability, stability, and biological activity, offering avenues for further research.

Source

Nordihydrocapsaicin is primarily sourced from the Capsicum species, particularly from red chili peppers. The extraction process typically involves solvent extraction or supercritical fluid extraction methods to isolate the compound from the pepper's fruit.

Classification

Nordihydrocapsaicin is classified as a phenolic compound and a member of the capsaicinoid family. Its chemical formula is C18H27NO3, and it has a molecular weight of 303.42 g/mol. This classification places it among compounds that exhibit both biological activity and potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of Nordihydrocapsaicin can be achieved through several methods:

  1. Extraction from Chili Peppers: The most common method involves extracting the compound directly from Capsicum species using organic solvents like ethanol or methanol.
  2. Synthetic Approaches: Chemical synthesis can also be performed using various organic reactions, including alkylation and acylation processes, to create Nordihydrocapsaicin from simpler precursors.

Technical Details

The extraction process typically involves grinding dried chili peppers and soaking them in a solvent. The mixture is then filtered, and the solvent is evaporated to yield a concentrated extract containing Nordihydrocapsaicin along with other capsaicinoids.

Molecular Structure Analysis

Structure

Nordihydrocapsaicin has a complex molecular structure characterized by a long hydrophobic tail and an amide functional group. The structural formula can be represented as follows:

C18H27NO3\text{C}_{18}\text{H}_{27}\text{N}\text{O}_{3}

Data

  • Molecular Weight: 303.42 g/mol
  • Boiling Point: Approximately 200 °C
  • Melting Point: Not precisely defined due to its stability range.
Chemical Reactions Analysis

Reactions

Nordihydrocapsaicin can undergo various chemical reactions typical for amides and phenolic compounds:

  1. Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form capsaicin and other by-products.
  2. Oxidation: It may also react with oxidizing agents, leading to changes in its functional groups.

Technical Details

The reactivity of Nordihydrocapsaicin is influenced by its functional groups, making it susceptible to nucleophilic attack at the amide bond under certain conditions.

Mechanism of Action

Process

The mechanism of action for Nordihydrocapsaicin primarily involves its interaction with TRPV1 (transient receptor potential vanilloid 1) receptors in sensory neurons. This interaction triggers a sensation of heat or pain, which is why it is used in pain relief formulations.

Data

  • TRPV1 Activation: Nordihydrocapsaicin activates TRPV1 receptors, leading to increased calcium ion influx into cells.
  • Pain Modulation: This activation results in analgesic effects at certain concentrations, making it useful in topical analgesics.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow oil.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • Reactivity: Reacts with strong acids or bases; hydrolyzes under extreme conditions.
Applications

Scientific Uses

Nordihydrocapsaicin has several applications across different fields:

  1. Pharmaceuticals: Used in pain relief creams and patches due to its analgesic properties.
  2. Food Industry: Employed as a flavoring agent due to its pungency.
  3. Research: Investigated for potential anti-inflammatory and anti-cancer properties.

Properties

CAS Number

28789-35-7

Product Name

Nordihydrocapsaicin

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20)

InChI Key

VQEONGKQWIFHMN-UHFFFAOYSA-N

Synonyms

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methyl-octanamide; 7-Methyl-N-vanillyl-octanamide; Norhydrocapsaicin

Canonical SMILES

CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

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